
1,1-Dimethoxy-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethoxy-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene is a chemical compound with the molecular formula C10H12O2 It is a derivative of indene, characterized by the presence of two methoxy groups and a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethoxy-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene typically involves the reaction of indene with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methoxy groups. The reaction conditions usually include a temperature range of 50-100°C and a reaction time of several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated control systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethoxy-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1,1-Dimethoxy-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dimethoxy-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dicyclopentadiene: A related compound with a similar bicyclic structure.
Tetrahydroindene: Another derivative of indene with similar chemical properties.
Hexachlorocyclopentadiene: A chlorinated derivative with distinct chemical behavior.
Uniqueness
1,1-Dimethoxy-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene is unique due to the presence of methoxy groups, which impart specific chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.
Properties
CAS No. |
90024-08-1 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
5,5-dimethoxytricyclo[5.2.1.02,6]deca-3,8-diene |
InChI |
InChI=1S/C12H16O2/c1-13-12(14-2)6-5-10-8-3-4-9(7-8)11(10)12/h3-6,8-11H,7H2,1-2H3 |
InChI Key |
DUWDUWWYFFRGED-UHFFFAOYSA-N |
Canonical SMILES |
COC1(C=CC2C1C3CC2C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Dimethoxy-N-[(4-methylphenyl)carbamoyl]benzamide](/img/structure/B14392293.png)
![1-Phenylbicyclo[6.2.1]undec-8-ene](/img/structure/B14392295.png)
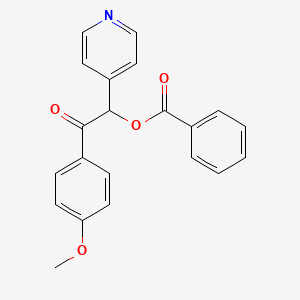
![N-[3-(2-Hydroxypropoxy)propyl]-2-methylprop-2-enamide](/img/structure/B14392308.png)
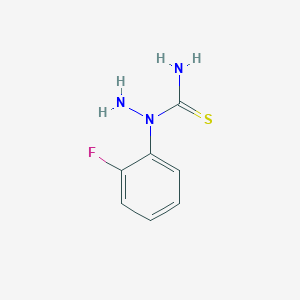
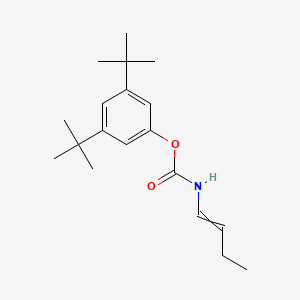
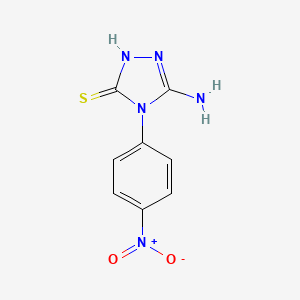
![N-[3,4-Di(propan-2-yl)phenyl]acetamide](/img/structure/B14392355.png)
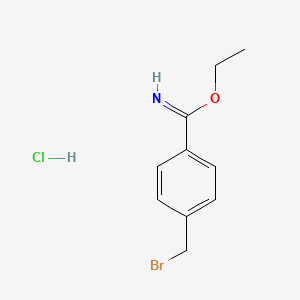
![Pentanamide, N-[(diethylamino)methyl]-2-ethyl-3-methyl-](/img/structure/B14392365.png)
![2-[2-(Phenylsulfanyl)furan-3-yl]ethan-1-ol](/img/structure/B14392374.png)
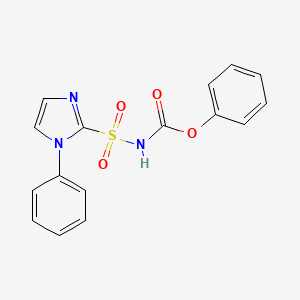

![2,3-Bis[(pentachlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14392389.png)
